molecular formula C11H26N2OSi B13694077 (S)-2-[[(tert-Butyldimethylsilyl)oxy]methyl]pyrrolidin-1-amine

(S)-2-[[(tert-Butyldimethylsilyl)oxy]methyl]pyrrolidin-1-amine

Cat. No.: B13694077
M. Wt: 230.42 g/mol
InChI Key: BOEKSYFDBLLOIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[3+2]-Cycloaddition of Azomethine Ylides

The reaction between azomethine ylides and electron-deficient alkenes remains a gold standard for constructing pyrrolidine scaffolds. This method delivers up to 99% enantiomeric excess (ee) when catalyzed by chiral Lewis acids or organocatalysts. For example, copper(I)-bisoxazoline complexes induce facial selectivity during the cycloaddition, positioning substituents at the 2- and 5-positions of the pyrrolidine ring.

Organocatalytic Aza-Michael/Michael Cascades

Bifunctional squaramide catalysts enable a one-pot aza-Michael/Michael addition between nitroalkenes and tosylaminomethyl enones, yielding trisubstituted pyrrolidines with >99% ee. The reaction proceeds via a hydrogen-bonding network that aligns substrates in a pro-R configuration, favoring the (S)-enantiomer at the amine center.

Lithiation-Trapping Dynamics

Lithiation of N-thiopivaloyl pyrrolidine with s-BuLi and chiral diamines (e.g., sparteine) generates configurationally unstable intermediates that resolve dynamically during electrophilic trapping. This method achieves 76–96% ee for 2,2-disubstituted pyrrolidines, though yields are highly solvent-dependent (toluene > DCE > THF).

Table 1: Comparative Analysis of Pyrrolidine Core Synthesis Methods

Method Yield (%) ee (%) Key Advantage
[3+2]-Cycloaddition 70–90 85–99 Broad substrate scope
Organocatalytic 80–99 95–>99 Mild conditions, no metals
Lithiation-trapping 20–95 76–96 Access to quaternary centers

Properties

Molecular Formula

C11H26N2OSi

Molecular Weight

230.42 g/mol

IUPAC Name

2-[[tert-butyl(dimethyl)silyl]oxymethyl]pyrrolidin-1-amine

InChI

InChI=1S/C11H26N2OSi/c1-11(2,3)15(4,5)14-9-10-7-6-8-13(10)12/h10H,6-9,12H2,1-5H3

InChI Key

BOEKSYFDBLLOIR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1CCCN1N

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The preparation of (S)-2-[[(tert-Butyldimethylsilyl)oxy]methyl]pyrrolidin-1-amine typically involves:

  • Starting from a chiral pyrrolidine or hydroxy-pyrrolidine derivative.
  • Protection of the hydroxyl group with tert-butyldimethylsilyl chloride (TBSCl) to form the silyl ether.
  • Conversion of functional groups to introduce the primary amine at the 1-position of the pyrrolidine ring.
  • Maintenance of stereochemical purity throughout the synthesis.

Detailed Synthetic Routes

Route Starting from Hydroxypyrrolidine Derivatives

A representative synthetic route begins with commercially available chiral hydroxy-substituted pyrrolidines, such as 1-(tert-butyl) 2-methyl (2R,4S)-4-hydroxypyrrolidine-1,2-dicarboxylate. The key steps include:

  • Protection of Hydroxyl Group
    The hydroxyl group is protected by reaction with tert-butyldimethylsilyl chloride (TBSCl) in the presence of imidazole or other suitable bases, yielding the TBS-protected intermediate. This step is generally performed at low temperature (0–4 °C) to minimize side reactions and maintain stereochemistry.

  • Reduction to Primary Alcohol
    The ester functionality adjacent to the protected hydroxyl is reduced using sodium borohydride to generate a primary alcohol intermediate.

  • Tosylation and Azide Substitution
    The primary alcohol is converted to the corresponding tosylate, which is then displaced by sodium azide to introduce an azide group. This substitution proceeds with inversion of configuration but is carefully controlled to preserve the overall stereochemical outcome.

  • Azide Reduction to Amine
    Catalytic hydrogenation (e.g., Pd/C in ethanol) reduces the azide to the primary amine, yielding the target compound after deprotection if necessary.

  • Optional Deprotection and Further Functionalization
    The TBS protecting group can be removed under mild acidic or fluoride ion conditions to expose the hydroxyl group if required for subsequent reactions.

Reaction Conditions and Yields

Step Reagents/Conditions Temperature Time Yield (%) Notes
Hydroxyl Protection TBSCl, imidazole, CH2Cl2 0–4 °C 1–2 hours 90–99 Anhydrous conditions critical
Ester Reduction NaBH4, MeOH or EtOH 0–25 °C 1–3 hours 85–95 Controlled addition to avoid over-reduction
Tosylation Tosyl chloride, pyridine or base 0–25 °C 2–4 hours 80–90 Dry conditions preferred
Azide Substitution NaN3, DMF or DMSO 50–80 °C 12–24 hours 75–85 Inversion of configuration possible
Azide Reduction Pd/C, H2, EtOH Room temperature 4–6 hours 90–95 Catalytic hydrogenation
Deprotection (if needed) TBAF or acidic conditions Room temperature 1–3 hours 85–95 Mild conditions to avoid cleavage of other groups

Purification and Characterization

  • Purification is commonly achieved by silica gel column chromatography using gradients of ethyl acetate and hexane or by recrystallization from suitable solvents.
  • Characterization includes NMR spectroscopy (1H, 13C), mass spectrometry, and chiral HPLC to confirm stereochemistry and purity.
  • Typical purity levels reported exceed 95%, with yields ranging from 75% to 99% depending on the step.

Research Results and Comparative Analysis

Several studies have reported the synthesis of this compound or closely related derivatives with consistent methodologies:

  • The use of TBSCl for hydroxyl protection is a standard and effective approach, providing excellent yields and stability of intermediates.
  • Sodium borohydride reduction is preferred for its mildness and selectivity in converting esters to alcohols without affecting the silyl protecting group.
  • Azide substitution followed by catalytic hydrogenation is a reliable route for introducing the primary amine with retention of stereochemical integrity.
  • Alternative oxidation and protection strategies have been explored but tend to be less efficient or require more complex conditions.

Summary Table of Key Literature Sources

Reference Key Contribution Method Highlights Yield Range (%) Notes
Org. Synth. 2018, 95, 142-156 Detailed silylation and protection methods 90–99 Extensive procedural details, vacuum drying
PMC Article on Bitopic Ligands, 2023 Hydroxyl protection, azide substitution, amine formation 75–95 Use of Pd/C hydrogenation, stereochemical control
WO Patent 2014 Oxidation and green synthesis of silyl-protected intermediates 70–90 Eco-friendly processes, enzymatic steps
University of Pennsylvania, 2023 Synthesis of silyl-protected pyrrolidine ligands 85–95 Use of TBSCl protection, coupling reactions

Chemical Reactions Analysis

Types of Reactions

(S)-2-[[(tert-Butyldimethylsilyl)oxy]methyl]pyrrolidin-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The TBDMS group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often involve the use of nucleophiles such as halides or alkoxides in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives. Substitution reactions can result in the formation of various functionalized pyrrolidine compounds.

Scientific Research Applications

(S)-2-[[(tert-Butyldimethylsilyl)oxy]methyl]pyrrolidin-1-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of (S)-2-[[(tert-Butyldimethylsilyl)oxy]methyl]pyrrolidin-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The TBDMS group provides steric protection, allowing the compound to selectively interact with its target. The pyrrolidine ring can engage in hydrogen bonding and other non-covalent interactions, facilitating the compound’s binding to its target and exerting its effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of (S)-2-[[(tert-Butyldimethylsilyl)oxy]methyl]pyrrolidin-1-amine can be better understood by comparing it to analogous pyrrolidin-1-amine derivatives. Below is a detailed analysis supported by data tables and research findings.

Table 1: Structural and Functional Comparison of Pyrrolidin-1-amine Derivatives

Compound Name Substituent at Position 2 Protecting Group Stability Key Applications Reference
(S)-2-[[(tert-Butyldimethylsilyl)oxy]methyl]pyrrolidin-1-amine TBS-protected hydroxymethyl High (stable to acids/bases) Multi-step synthesis, chiral ligands
(S)-2-(methoxymethyl)pyrrolidin-1-amine (1a) Methoxymethyl Moderate (acid-sensitive) Asymmetric catalysis, small-molecule ligands
(S)-2-(methoxydiphenylmethyl)pyrrolidin-1-amine (1b) Methoxydiphenylmethyl High (steric protection) Sterically hindered catalytic systems
4-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-5-iodopyridin-3-amine TBS-protected hydroxymethyl + pyridine-iodide High Pharmaceutical intermediates, cross-coupling
(S)-2-(3-Methoxypentan-3-yl)pyrrolidin-1-amine Branched methoxyalkyl Moderate (oxidation-prone) Chiral auxiliaries, asymmetric synthesis

Key Comparative Insights

Protecting Group Stability

  • The TBS group in the target compound offers superior stability compared to methoxymethyl (1a) or branched methoxyalkyl () groups, which are prone to cleavage under acidic or oxidative conditions, respectively .
  • Methoxydiphenylmethyl (1b) provides steric shielding comparable to TBS but lacks silicon’s orthogonal deprotection profile, limiting its utility in multi-step syntheses .

Reactivity in Catalysis

  • The TBS-protected compound’s steric bulk enhances enantioselectivity in asymmetric reactions compared to smaller substituents like methoxymethyl (1a). However, 1b’s diphenylmethyl group may induce higher stereoselectivity in specific catalytic systems due to increased rigidity .

Pharmaceutical Applications

  • Pyridine derivatives () incorporating the TBS-pyrrolidine amine moiety, such as 4-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-5-iodopyridin-3-amine, demonstrate its role in drug intermediates. The iodine substituent facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), leveraging the TBS group’s stability under palladium-catalyzed conditions .

Synthetic Utility

  • The target compound is pivotal in complex syntheses (e.g., ’s osmium-mediated dihydroxylation and 9-BBN reactions), where protecting group fidelity is critical. In contrast, methoxyalkyl analogues () are less versatile due to their susceptibility to side reactions .

Research Findings and Implications

  • Stability-Performance Trade-offs : While TBS derivatives excel in stability, their bulkiness may hinder reactivity in sterically constrained environments. Smaller substituents (e.g., 1a) offer higher reactivity but require careful condition control .
  • Ligand Design : The TBS group’s modularity enables tuning of chiral ligands for specific catalytic systems, contrasting with rigid diphenylmethyl (1b) or flexible methoxyalkyl () systems .
  • Industrial Relevance : Pyridine-TBS hybrids () highlight the compound’s adaptability in drug discovery, particularly for oncology and CNS targets requiring iodine or nitro functionalization .

Biological Activity

(S)-2-[[(tert-Butyldimethylsilyl)oxy]methyl]pyrrolidin-1-amine, with the CAS number 134756-75-5, is a compound that has garnered interest in various fields of research due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of (S)-2-[[(tert-Butyldimethylsilyl)oxy]methyl]pyrrolidin-1-amine is C11H25NOSi, with a molecular weight of 215.41 g/mol. Its structure features a pyrrolidine ring substituted with a tert-butyldimethylsilyl group, which enhances its stability and solubility in organic solvents.

Key Properties:

PropertyValue
Molecular FormulaC11H25NOSi
Molecular Weight215.41 g/mol
CAS Number134756-75-5
InChI KeySCSMCZJZQYDACU-JTQLQIEISA-N

The biological activity of (S)-2-[[(tert-Butyldimethylsilyl)oxy]methyl]pyrrolidin-1-amine is primarily attributed to its interaction with specific biological targets, including receptors and enzymes. Its structural modifications are believed to enhance its binding affinity and selectivity towards these targets.

Pharmacological Studies

Recent studies have indicated that compounds similar to (S)-2-[[(tert-Butyldimethylsilyl)oxy]methyl]pyrrolidin-1-amine exhibit various pharmacological effects:

  • Antinociceptive Activity : Research has shown that derivatives of pyrrolidine can modulate pain pathways, potentially through TRPA1 ion channel activation, suggesting that (S)-2-[[(tert-Butyldimethylsilyl)oxy]methyl]pyrrolidin-1-amine may also possess analgesic properties .
  • Neuroprotective Effects : Some studies indicate that similar compounds demonstrate neuroprotective effects by inhibiting neuronal apoptosis and promoting cell survival in models of neurodegeneration .
  • Antimicrobial Properties : There is emerging evidence that certain silylated amines exhibit antimicrobial activity against various pathogens, which may extend to (S)-2-[[(tert-Butyldimethylsilyl)oxy]methyl]pyrrolidin-1-amine .

Case Study 1: Pain Management

In a controlled study examining the analgesic effects of pyrrolidine derivatives, it was found that compounds with similar silyl modifications significantly reduced pain responses in animal models. The mechanism was linked to the modulation of TRPA1 channels, providing insights into potential therapeutic applications for pain management .

Case Study 2: Neuroprotection in Alzheimer’s Disease

A recent study investigated the neuroprotective effects of silylated pyrrolidines in cellular models of Alzheimer’s disease. The results indicated that these compounds could reduce amyloid-beta toxicity and promote neuronal survival, highlighting their potential as therapeutic agents for neurodegenerative disorders .

Q & A

Q. What are the standard synthetic routes for (S)-2-[[(tert-Butyldimethylsilyl)oxy]methyl]pyrrolidin-1-amine, and how is the TBDMS group introduced?

The synthesis typically involves protecting a hydroxyl group on the pyrrolidine scaffold using tert-butyldimethylsilyl (TBDMS) chloride. For analogous compounds like (R)-1-((tert-butyldimethylsilyl)oxy)propan-2-amine, the TBDMS group is introduced in an aprotic solvent (e.g., dichloromethane) with a base such as imidazole or triethylamine at room temperature . The reaction proceeds via nucleophilic substitution, where the hydroxyl oxygen attacks the silicon center of TBDMS chloride. Purification often employs column chromatography or recrystallization to isolate the protected amine.

Q. How is the chirality of (S)-configured pyrrolidine derivatives verified during synthesis?

Chiral purity is confirmed using polarimetry, chiral HPLC, or circular dichroism (CD) spectroscopy. For structurally related compounds, asymmetric synthesis methods—such as using chiral auxiliaries or enantioselective catalysts—are employed to ensure the desired (S)-configuration. Post-synthesis, X-ray crystallography may also validate stereochemistry if single crystals are obtainable .

Q. What are the key spectroscopic techniques for characterizing this compound?

  • NMR : 1^1H and 13^13C NMR identify the TBDMS group (distinct δ ~0.1–0.3 ppm for Si-CH3_3) and the pyrrolidine backbone.
  • IR : Stretching frequencies for Si-O-C (∼1100 cm1^{-1}) and N-H (∼3300 cm1^{-1}) confirm functional groups.
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How does the TBDMS group influence the compound’s reactivity in multi-step organic syntheses?

The TBDMS group acts as a robust protecting agent for alcohols, stable under basic and mildly acidic conditions. It enables selective deprotection (e.g., using tetrabutylammonium fluoride, TBAF) in later synthetic steps, allowing the amine group to participate in couplings or cyclizations without interference. This strategy is critical in synthesizing chiral intermediates for pharmaceuticals or peptidomimetics .

Q. What challenges arise in scaling up the synthesis of this compound, and how are they mitigated?

Scale-up issues include:

  • Exothermic reactions : Controlled addition of TBDMS chloride and temperature monitoring prevent runaway reactions.
  • Purification : Distillation or crystallization replaces column chromatography for industrial-scale purity.
  • Chiral integrity : Enantiomeric excess (ee) must be maintained using optimized catalysts (e.g., chiral Lewis acids) .

Q. How is this compound utilized in asymmetric catalysis or enzyme-substrate interaction studies?

The chiral pyrrolidine-TBDMS structure serves as a ligand in asymmetric catalysis (e.g., aldol or Michael additions) to induce enantioselectivity. In enzyme studies, it mimics natural substrates to probe binding pockets or transition states. For example, its amine group can form hydrogen bonds with catalytic residues, while the TBDMS moiety modulates steric interactions .

Q. What are the stability considerations for long-term storage of TBDMS-protected amines?

  • Moisture sensitivity : Store under inert gas (N2_2/Ar) in sealed containers with desiccants.
  • Light/Temperature : Protect from UV light and store at –20°C to prevent Si-O bond hydrolysis.
  • Degradation products : Monitor via periodic NMR or TLC for deprotection or oxidation .

Q. How can contradictory data in reaction yields or enantiomeric excess be resolved?

  • Reproducibility : Standardize reaction conditions (solvent purity, catalyst loading).
  • Analytical calibration : Validate chiral HPLC columns with known standards.
  • Mechanistic studies : Use kinetic isotope effects (KIEs) or DFT calculations to identify rate-limiting steps .

Methodological Tables

Q. Table 1. Comparison of Synthetic Methods for TBDMS-Protected Amines

MethodConditionsYield (%)ee (%)Reference
TBDMS chlorideCH2_2Cl2_2, imidazole85>99
Microwave-assistedDMF, 80°C, 30 min9298
Flow chemistryTHF, RT, 2 h7897

Q. Table 2. Stability of TBDMS-Protected Amines Under Storage Conditions

ConditionDegradation After 6 MonthsAnalytical Method
–20°C, desiccated<5%1^1H NMR
RT, ambient air30%TLC
4°C, humid15%HPLC

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.